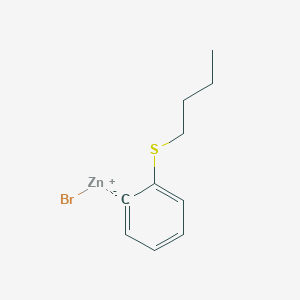

2-n-ButylthiophenylZinc bromide

Description

2-<i>n</i>-Butylthiophenyl zinc bromide is an organozinc reagent characterized by a phenyl ring substituted at the 2-position with an <i>n</i>-butylthio (-S-C₄H₉) group and a zinc bromide (ZnBr) moiety. Such arylzinc bromides are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions .

Properties

Molecular Formula |

C10H13BrSZn |

|---|---|

Molecular Weight |

310.6 g/mol |

IUPAC Name |

bromozinc(1+);butylsulfanylbenzene |

InChI |

InChI=1S/C10H13S.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-7H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

RMWAMVSPMFAFDL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCSC1=CC=CC=[C-]1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-n-ButylthiophenylZinc bromide typically involves the reaction of 2-n-Butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2-n-Butylthiophenyl bromide+Zn→2-n-ButylthiophenylZinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-n-ButylthiophenylZinc bromide undergoes various types of reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiophenes.

Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophenes.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-n-ButylthiophenylZinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of materials such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-n-ButylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation, where the zinc atom is transferred to another metal catalyst, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chlorophenyl Zinc Bromide

- Synthesis: Prepared via zinc dust activation in acetonitrile with CoBr₂ catalysis, yielding ~75% under mild conditions .

- Reactivity : The electron-withdrawing chlorine substituent in 2-chlorophenyl zinc bromide reduces electron density at the aromatic ring, favoring oxidative addition in cross-couplings. Conversely, the electron-donating <i>n</i>-butylthio group in 2-<i>n</i>-butylthiophenyl zinc bromide may slow transmetallation but improve stability.

- Applications : Chlorinated analogs are widely used in pharmaceutical intermediates, while thioether-containing zinc reagents may find niche roles in sulfur-rich ligand systems or materials science.

Aryl Zinc Bromides with Heteroatomic Substituents

- Electronic Effects: Substituents like -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) significantly modulate arylzinc reactivity. The -S-C₄H₉ group in 2-<i>n</i>-butylthiophenyl zinc bromide offers intermediate electron donation, balancing stability and reactivity.

Bromide Salts with Organic Cations

- Structural Contrast : Unlike ionic salts like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, which rely on charge-assisted N–H⋯Br hydrogen bonds for crystal stabilization , 2-<i>n</i>-butylthiophenyl zinc bromide adopts a covalent structure with Zn–C bonding.

- Coordination Chemistry : Zinc in arylzinc bromides typically exhibits linear or tetrahedral coordination, contrasting with the ionic, hydrogen-bonded networks in isothiouronium salts .

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Zinc Bromides

Table 2: Bromide Interaction Modes

| Compound Type | Dominant Interactions | Structural Outcome |

|---|---|---|

| Arylzinc bromides | Covalent Zn–C bonds | Linear/tetrahedral coordination |

| Isothiouronium bromides | N–H⋯Br hydrogen bonds | Layered ionic networks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.